molecular formula C7H16ClN B1322797 4,4-Dimethylpiperidine hydrochloride CAS No. 38646-68-3

4,4-Dimethylpiperidine hydrochloride

Cat. No.: B1322797
CAS No.: 38646-68-3
M. Wt: 149.66 g/mol
InChI Key: HQQCRVHZMQHQOA-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 4-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. The reaction proceeds under reflux conditions to yield 4,4-dimethylpiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antitumor agents.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific molecular targets, such as enzymes or receptors. The binding can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the methyl groups at the 4-position.

    4-Methylpiperidine: A derivative with a single methyl group at the 4-position.

    2,6-Dimethylpiperidine: A derivative with methyl groups at the 2 and 6 positions.

Comparison: 4,4-Dimethylpiperidine hydrochloride is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity in various chemical and biological contexts, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

4,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQCRVHZMQHQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191958
Record name 4,4-Dimethylpiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38646-68-3
Record name Piperidine, 4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38646-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038646683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylpiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpiperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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